3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol
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Overview
Description
3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol is an organic compound with the molecular formula C15H21BO4. This compound features a boronic ester group and an oxetane ring, making it a versatile molecule in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple an aryl halide with a boronic ester. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene.
Major Products
Oxidation: Phenols.
Reduction: Alcohols or other reduced forms of the oxetane ring.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol has several applications in scientific research:
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol involves its ability to participate in various chemical reactions due to the presence of the boronic ester and oxetane ring. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar boronic ester functionality but lacks the oxetane ring.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with a different aromatic group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of an oxetane ring.
Uniqueness
3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol is unique due to the combination of the boronic ester and oxetane ring, which provides distinct reactivity and applications in synthesis and materials science .
Properties
CAS No. |
2648330-36-1 |
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Molecular Formula |
C15H21BO4 |
Molecular Weight |
276.1 |
Purity |
95 |
Origin of Product |
United States |
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